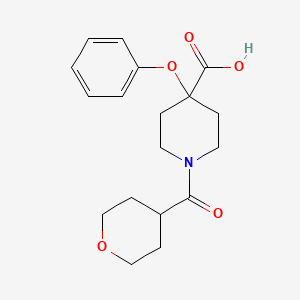
1-(3-methoxybenzoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methoxybenzoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid, also known as MPPCA, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor), which is a G protein-coupled receptor that is involved in various physiological and pathological processes.
作用机制
1-(3-methoxybenzoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid acts as a selective antagonist of the NOP receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. The NOP receptor is involved in various physiological processes, including pain modulation, stress response, and addiction. By blocking the activity of the NOP receptor, this compound can modulate the release of various neurotransmitters and neuropeptides, leading to its analgesic, anti-inflammatory, and anti-addictive effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, studies have shown that this compound can inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and reduce the activation of microglia, which are immune cells in the brain that are involved in inflammation. This compound has also been shown to reduce the release of dopamine in the brain, which is involved in reward and addiction.
实验室实验的优点和局限性
One of the main advantages of using 1-(3-methoxybenzoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid in lab experiments is its high selectivity and potency for the NOP receptor. This allows researchers to study the specific role of the NOP receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the use of 1-(3-methoxybenzoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid in scientific research. For example, studies are currently underway to investigate the potential therapeutic effects of this compound in various disease models, including chronic pain, inflammation, and addiction. Additionally, researchers are exploring the use of this compound as a tool to study the function of the NOP receptor in various physiological processes, including sleep, anxiety, and depression. Further research is needed to fully understand the potential of this compound as a therapeutic agent and research tool.
合成方法
The synthesis of 1-(3-methoxybenzoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid involves a multi-step process that starts with the reaction between 3-methoxybenzoyl chloride and 1H-pyrazole-1-carboxylic acid in the presence of triethylamine. The resulting intermediate is then reacted with piperidine-4-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to obtain this compound. The purity of the compound is typically assessed by high-performance liquid chromatography (HPLC) and its structure is confirmed by nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
1-(3-methoxybenzoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been used extensively in scientific research to study the function of the NOP receptor and its role in various physiological and pathological processes. For example, studies have shown that this compound can modulate the release of dopamine in the brain, which is involved in reward and addiction. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of chronic pain and inflammation.
属性
IUPAC Name |
1-(3-methoxybenzoyl)-4-pyrazol-1-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-24-14-5-2-4-13(12-14)15(21)19-10-6-17(7-11-19,16(22)23)20-9-3-8-18-20/h2-5,8-9,12H,6-7,10-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFXNNSXFOFHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)(C(=O)O)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5370755.png)
![(4aS*,8aR*)-6-[(2-cyclopropyl-6-oxo-1,6-dihydropyrimidin-5-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5370766.png)
![3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370773.png)
![[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B5370775.png)
![2-methyl-4-(4-{[2-(trifluoromethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5370783.png)
![7-ethyl-1-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-3-methyl-6,7-dihydroimidazo[1,5-a]pyrazin-8(5H)-one](/img/structure/B5370790.png)

![N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5370794.png)
![(5R,11aS)-3-[6-(methoxymethyl)pyrimidin-4-yl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5370798.png)
![7-methyl-2-[morpholin-4-yl(oxo)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5370802.png)
![isopropyl 3-(2-furyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B5370807.png)
![2-[2-(4-fluorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5370809.png)
![N-cycloheptyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5370827.png)
